trans vs. cis Stereochemistry: Molecular Span and Conformation
The trans-1,4-substitution pattern of 4-(aminooxy)cyclohexanamine enforces a diequatorial or diaxial equilibrium preference, yielding a larger effective N-to-O distance compared to the cis-1,4-isomer (CAS 167081-02-9), which forces one substituent axial and one equatorial . This stereochemical distinction is critical for applications requiring defined inter-ligand spacing, such as homobifunctional crosslinking or bivalent inhibitor design. The cis isomer, while constitutionally identical, presents the reactive amino and aminooxy groups with a different angular relationship and a shorter through-space distance in its dominant conformer, directly impacting the achievable crosslinking span.
| Evidence Dimension | Effective inter-reactive-group distance and conformational preference |
|---|---|
| Target Compound Data | trans-1,4-substituted cyclohexane; diequatorial preference leads to extended molecular conformation. |
| Comparator Or Baseline | cis-4-(Aminooxy)cyclohexanamine (CAS 167081-02-9); one group axial, one equatorial, resulting in a more compact conformation. |
| Quantified Difference | Approximately 2.5 Å difference in N-to-O through-space distance between the dominant conformers, based on cyclohexane geometry models. |
| Conditions | Conformational analysis based on standard cyclohexane stereoelectronic principles. |
Why This Matters
This difference defines the achievable crosslinking span and geometry in bioconjugation, directly impacting the design of chemical probes and protein-protein interaction stabilizers.
